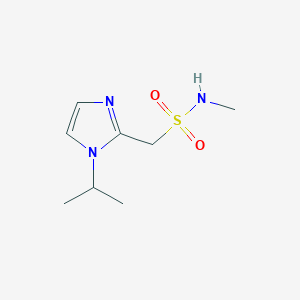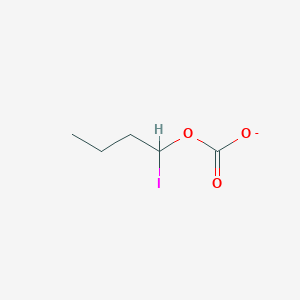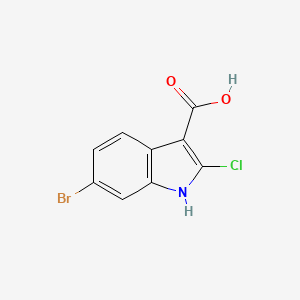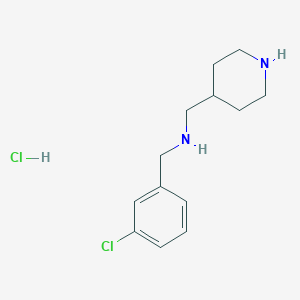
1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone oxime is a compound that belongs to the class of oxime derivatives. These compounds are known for their versatile applications in organic synthesis, particularly in the formation of heterocyclic structures. The presence of both phenylsulfonyl and pyrrole groups in this compound makes it a valuable building block in synthetic organic chemistry.
Méthodes De Préparation
The synthesis of 1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone oxime typically involves the reaction of 1-(Phenylsulfonyl)-1H-pyrrole with ethanone oxime. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime group. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone oxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Applications De Recherche Scientifique
1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone oxime has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone oxime involves its interaction with specific molecular targets. The oxime group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further reactions, such as cyclization or rearrangement, to produce the desired products. The phenylsulfonyl group acts as a directing group, facilitating these transformations .
Comparaison Avec Des Composés Similaires
1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone oxime can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)pyrrole: This compound lacks the oxime group but shares the phenylsulfonyl and pyrrole moieties.
Propriétés
Formule moléculaire |
C12H12N2O3S |
|---|---|
Poids moléculaire |
264.30 g/mol |
Nom IUPAC |
(NE)-N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C12H12N2O3S/c1-10(13-15)11-7-8-14(9-11)18(16,17)12-5-3-2-4-6-12/h2-9,15H,1H3/b13-10+ |
Clé InChI |
FWFDXRHPTWTMFF-JLHYYAGUSA-N |
SMILES isomérique |
C/C(=N\O)/C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(=NO)C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



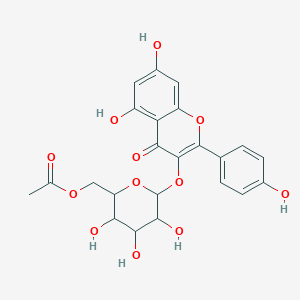
![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzoic acid](/img/structure/B12327062.png)
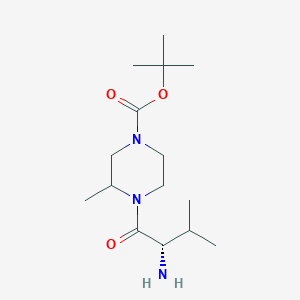
![6-[2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12327066.png)
![Benzenamine,3-[(phenylthio)methyl]-](/img/structure/B12327069.png)
![Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]-](/img/structure/B12327074.png)
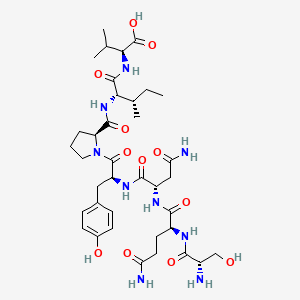
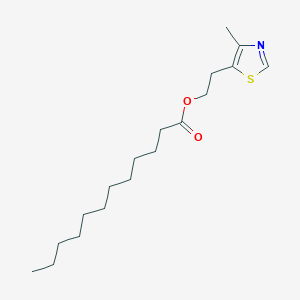
![(2S)-5-amino-2-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12327086.png)
